Brazzein

Catalog No.
S1889001
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brazzein

Product Name

Brazzein

Brazzein is a small, heat-stable protein sweetener derived from the ripe fruit of the West African plant Pentadiplandra brazzeana Baillon. Composed of 54 amino acid residues, brazzein exhibits remarkable sweetness, estimated to be 500 to 2000 times sweeter than sucrose, making it one of the most potent natural sweeteners available. Its unique structure includes four intramolecular disulfide bridges that contribute to its stability and sweetness profile even under high temperatures (up to 100 °C) and extreme pH conditions . The protein has garnered interest for its potential as a low-calorie sweetener in food products, particularly as consumers seek alternatives to traditional sugars.

Brazzein interacts with taste receptors on the human tongue, specifically the T1R2/T1R3 receptor complex, which is responsible for detecting sweet flavors. This interaction triggers a sweet taste sensation, similar to that produced by sugars. Studies have shown that brazzein's binding affinity to these receptors is comparable to that of sucrose, although its potency is significantly greater . Additionally, brazzein has been noted for its safety in consumption and has been used traditionally in regions where Pentadiplandra brazzeana grows naturally .

The primary method for synthesizing brazzein involves recombinant DNA technology. Key steps include:

  • Gene Cloning: The gene encoding brazzein is isolated from Pentadiplandra brazzeana.
  • Transformation: The gene is inserted into a plasmid vector and introduced into Escherichia coli or other suitable host organisms.
  • Expression: The transformed cells are cultured under conditions that promote protein expression.
  • Purification: The expressed brazzein is extracted and purified using techniques such as affinity chromatography .

This method allows for large-scale production of brazzein, overcoming the limitations associated with harvesting it from natural sources.

Brazzein's applications primarily lie in the food industry as a natural sweetener. Its benefits include:

  • Low-Calorie Sweetening: Ideal for diet foods and beverages.
  • Heat Stability: Suitable for use in baked goods and processed foods without losing sweetness.
  • Natural Ingredient: Appeals to health-conscious consumers seeking alternatives to artificial sweeteners .

Additionally, research is ongoing into its potential use in pharmaceuticals and nutraceuticals due to its favorable safety profile.

Studies on the interaction of brazzein with taste receptors have revealed insights into its sweetness mechanism. Brazzein binds effectively to the T1R2/T1R3 receptor complex, triggering a signal transduction pathway that results in the perception of sweetness. Variants of brazzein have been engineered to enhance sweetness potency or modify receptor interactions, further expanding its potential applications in food science .

Brazzein belongs to a class of proteins known as sweet proteins, which also includes:

  • Monellin: Derived from Dioscorea dumetorum, monellin is another potent sweet protein but less heat-stable than brazzein.
  • Thaumatin: Extracted from Thaumatococcus daniellii, thaumatin is known for its intense sweetness but can have a lingering aftertaste.
  • Miraculin: Found in Synsepalum dulcificum, miraculin alters taste perception rather than providing direct sweetness.

Comparison Table

CompoundSourceSweetness (relative to sucrose)Heat StabilityUnique Features
BrazzeinPentadiplandra brazzeana500-2000 timesHigh (up to 100 °C)Four disulfide bridges
MonellinDioscorea dumetorum1000 timesModerateLess heat-stable
ThaumatinThaumatococcus daniellii2000-3000 timesLowLingering aftertaste
MiraculinSynsepalum dulcificumAlters taste perceptionModerateChanges taste perception rather than direct sweetness

Brazzein's combination of high sweetness potency and thermal stability makes it unique among natural sweeteners, positioning it as an attractive option for various culinary applications .

Sequence

QDKCKKVYENYPVSKCQLANQCNYDCKLDKHARSGECFYDEKRNLQCICDYCEY

Dates

Modify: 2023-07-21

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